(3-Phenylbutyl)urea
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Overview
Description
(3-Phenylbutyl)urea is an organic compound with the molecular formula C₁₁H₁₆N₂O. It is a derivative of urea, where one of the hydrogen atoms is replaced by a 3-phenylbutyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Phenylbutyl)urea can be synthesized through several methods. One common approach involves the reaction of 3-phenylbutylamine with isocyanates or carbamoyl chlorides. The reaction typically occurs under mild conditions and can be catalyzed by various agents such as indium triflate or lanthanum triflate .
Industrial Production Methods: In industrial settings, this compound is often produced using scalable and environmentally friendly methods. One such method involves the nucleophilic addition of amines to potassium isocyanate in water, which avoids the use of organic co-solvents and toxic reagents .
Chemical Reactions Analysis
Types of Reactions: (3-Phenylbutyl)urea undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the urea group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, typically in anhydrous ether.
Substitution: Various nucleophiles, such as amines or alcohols, under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
Scientific Research Applications
(3-Phenylbutyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: this compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of (3-Phenylbutyl)urea involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Thiourea: Structurally similar to urea but contains a sulfur atom instead of an oxygen atom.
Carbamates: These compounds are similar to ureas but have an ester group instead of an amide group.
Uniqueness of (3-Phenylbutyl)urea: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-phenylbutylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(7-8-13-11(12)14)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H3,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAFKSOZJWWMNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)N)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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